molecular formula C11H19N3 B13329509 2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13329509
M. Wt: 193.29 g/mol
InChI Key: CHKJMEIGMNXHTJ-UHFFFAOYSA-N
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Description

2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a fused imidazo-pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with tert-butyl isocyanide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be introduced or modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo-pyrimidine N-oxides, while reduction can lead to the formation of partially or fully reduced derivatives.

Scientific Research Applications

2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific tert-butyl and methyl substitutions, which can influence its chemical reactivity and biological activity. These structural features can enhance its stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-tert-butyl-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C11H19N3/c1-8-5-6-14-7-9(11(2,3)4)13-10(14)12-8/h7-8H,5-6H2,1-4H3,(H,12,13)

InChI Key

CHKJMEIGMNXHTJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C=C(N=C2N1)C(C)(C)C

Origin of Product

United States

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